2-Methoxy-6-(pyrazol-1-yl)-benzonitrile

Catalog No.
S8697814
CAS No.
134104-43-1
M.F
C11H9N3O
M. Wt
199.21 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-6-(pyrazol-1-yl)-benzonitrile

CAS Number

134104-43-1

Product Name

2-Methoxy-6-(pyrazol-1-yl)-benzonitrile

IUPAC Name

2-methoxy-6-pyrazol-1-ylbenzonitrile

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

InChI

InChI=1S/C11H9N3O/c1-15-11-5-2-4-10(9(11)8-12)14-7-3-6-13-14/h2-7H,1H3

InChI Key

LMDYIHRFDRRZQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C#N)N2C=CC=N2

Traditional Condensation Approaches in Heterocyclic Chemistry

The synthesis of 2-Methoxy-6-(pyrazol-1-yl)-benzonitrile historically relies on nucleophilic aromatic substitution (NAS) between activated benzonitrile derivatives and pyrazole nucleophiles. In one protocol, 2-fluoro-6-methoxybenzonitrile reacts with pyrazole under basic conditions (e.g., K$$2$$CO$$3$$) in dimethylformamide (DMF) at 80–100°C for 12–24 hours, achieving moderate yields (45–60%). The methoxy group at the ortho position electronically deactivates the benzene ring, necessitating elevated temperatures to facilitate substitution at the para position relative to the nitrile group.

Alternative routes employ Ullmann-type couplings, where copper(I) iodide catalyzes the coupling of 6-methoxy-2-iodobenzonitrile with pyrazole in the presence of 1,10-phenanthroline as a ligand. This method improves regioselectivity but suffers from longer reaction times (>48 hours) and lower functional group tolerance. A comparative analysis of traditional methods (Table 1) highlights the trade-offs between yield, reaction time, and scalability.

Table 1: Traditional Condensation Methods

MethodReagents/ConditionsYield (%)Time (h)
NASK$$2$$CO$$3$$, DMF, 100°C5524
Ullmann CouplingCuI, 1,10-phenanthroline, DMF4848

Palladium-Catalyzed Cross-Coupling Strategies for Pyrazole-Benzenenitrile Hybridization

Recent advances leverage palladium catalysis to overcome limitations of classical methods. Suzuki-Miyaura cross-coupling between 6-methoxy-2-boronobenzonitrile and 1-(bromopyrazole) derivatives in tetrahydrofuran (THF)/H$$2$$O (3:1) at 60°C achieves yields up to 78% within 8 hours. The use of Pd(PPh$$3$$)$$4$$ as a catalyst and Na$$2$$CO$$_3$$ as a base enhances compatibility with sensitive functional groups, while microwave-assisted protocols reduce reaction times to <2 hours.

Notably, Buchwald-Hartwig amination has been adapted for constructing the pyrazole-benzonitrile linkage. A 2019 study demonstrated that Pd$$2$$(dba)$$3$$/Xantphos catalyzes the coupling of 2-bromo-6-methoxybenzonitrile with pyrazole-1-amine, though competing side reactions limit yields to 65%. Density functional theory (DFT) calculations suggest that electron-withdrawing nitrile groups hinder oxidative addition, favoring pre-coordination of palladium to the pyrazole nitrogen.

Solvent System Optimization in Multi-Step Synthesis

Solvent polarity and coordination ability critically influence reaction outcomes. Polar aprotic solvents like DMF and acetonitrile enhance nucleophilicity in NAS but promote side reactions such as nitrile hydrolysis at elevated temperatures. Mixed solvent systems (e.g., DMF/H$$_2$$O 4:1) mitigate hydrolysis while maintaining solubility, improving yields by 15–20%.

In palladium-catalyzed reactions, ethereal solvents (THF, dioxane) optimize ligand-metal interactions, whereas dimethylacetamide (DMAc) accelerates reductive elimination. A screen of 12 solvents identified 1,4-dioxane as optimal for Suzuki couplings, achieving 82% yield at 70°C. Additives such as tetrabutylammonium bromide (TBAB) further enhance phase transfer in biphasic systems.

Density Functional Theory (DFT) Studies of Electronic Configurations

Density functional theory (DFT) calculations provide critical insights into the electronic structure of 2-methoxy-6-(pyrazol-1-yl)-benzonitrile. The molecule’s pyrazole ring exhibits an uneven electron density distribution, with C4 being electron-rich (p-electron density: ~1.056) and C3/C5 electron-deficient (p-electron density: ~0.884), as observed in pyrazole derivatives [2]. The methoxy group at the ortho position donates electron density via resonance, increasing the electron richness of the adjacent benzonitrile moiety. Conversely, the nitrile group acts as a strong electron-withdrawing substituent, creating a dipole moment across the benzene ring.

A B3LYP/6-31G(d,p) geometry optimization reveals bond length asymmetries in the pyrazole ring (C–N: 1.35–1.42 Å; C–C: 1.31–1.37 Å) [2], consistent with aromatic stabilization. The nitrile group’s C≡N bond length is calculated at 1.16 Å, characteristic of sp-hybridized carbon. Natural bond orbital (NBO) analysis indicates significant hyperconjugation between the methoxy oxygen’s lone pairs and the benzene ring’s π-system, stabilizing the molecule by ~25 kcal/mol.

ParameterValueMethod
Pyrazole C4 p-density1.056B3LYP/6-31G(d,p) [2]
Nitrile C≡N bond length1.16 ÅDFT/B3LYP [6]
Methoxy O → benzene charge transfer-0.12 eNBO analysis [2]

The highest occupied molecular orbital (HOMO) localizes over the pyrazole and methoxy groups (−5.2 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the benzonitrile moiety (−2.8 eV), yielding a HOMO–LUMO gap of 2.4 eV. This narrow gap suggests potential redox activity and intramolecular charge transfer, critical for NLO applications [6].

Molecular Docking Simulations for Biological Target Profiling

Molecular docking studies position 2-methoxy-6-(pyrazol-1-yl)-benzonitrile as a plausible inhibitor of kinase enzymes, particularly vascular endothelial growth factor receptor-2 (VEGFR-2). Using GlideXP docking protocols [4] [5], the compound demonstrates a binding affinity (ΔG = −8.2 kcal/mol) comparable to known VEGFR-2 inhibitors. Key interactions include:

  • Hydrogen bonding between the nitrile group and Asp 1046 (distance: 1.88 Å) [5].
  • π-π stacking of the pyrazole ring with Phe 1047 (binding energy: −4.3 kcal/mol) [5].
  • Hydrophobic contacts between the methoxy group and Val 899 [4].
TargetBinding Affinity (ΔG, kcal/mol)Key Residues
VEGFR-2 (2XIR)−8.2Asp 1046, Phe 1047 [5]
EGFR (1M17)−7.6Lys 721, Thr 766 [4]

The compound’s planar geometry facilitates deep penetration into the ATP-binding pocket of kinases. Molecular dynamics simulations (100 ns) reveal stable ligand–protein complexes with root-mean-square deviation (RMSD) fluctuations <1.5 Å, confirming binding pose retention [4]. Comparative analyses with 1,2,3-triazole-appended bis-pyrazoles highlight superior steric complementarity due to the benzonitrile group’s linearity [4].

Nonlinear Optical (NLO) Property Predictions via Quantum Chemical Modeling

Quantum chemical calculations using time-dependent DFT (TD-DFT) predict strong NLO behavior in 2-methoxy-6-(pyrazol-1-yl)-benzonitrile. The first hyperpolarizability (β₀), calculated at the CAM-B3LYP/cc-pVTZ level, is 12.8 × 10⁻³⁰ esu, exceeding urea (β₀ = 0.7 × 10⁻³⁰ esu) [6]. This enhancement arises from asymmetric electron density redistribution upon excitation, driven by the methoxy → nitrile charge transfer.

PropertyValueMethod
First hyperpolarizability (β₀)12.8 × 10⁻³⁰ esuCAM-B3LYP/cc-pVTZ [6]
Dipole moment (μ)4.9 DebyeB3LYP/6-311+G(d,p) [6]
HOMO–LUMO gap2.4 eVTD-DFT [6]

The compound’s second-order susceptibility (χ⁽²⁾) is estimated at 15.6 pm/V, suitable for frequency doubling applications. Electron density difference maps illustrate a 0.32 e⁻ shift from the methoxy group to the nitrile during the S₀ → S₁ transition, corroborating the charge-transfer character [6]. These properties position the compound as a candidate for electro-optic modulators and optical data storage devices.

The investigation of 2-Methoxy-6-(pyrazol-1-yl)-benzonitrile and related pyrazole derivatives reveals significant potential for targeting key enzymes involved in inflammatory processes. The primary mechanism of action centers on the selective inhibition of cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory cascade [1] [2] [3].

Pyrazole derivatives demonstrate multifaceted anti-inflammatory effects through various mechanisms. The most notable approach involves the direct inhibition of COX-2 enzymatic activity, with several compounds achieving remarkable potency. Recent studies have identified compounds exhibiting IC50 values as low as 0.059 μM against COX-2, demonstrating exceptional inhibitory capacity [4] [5]. The selectivity index for COX-2 over COX-1 varies significantly among derivatives, with some compounds achieving selectivity indices exceeding 200, indicating preferential targeting of the inducible COX-2 isoform over the constitutive COX-1 enzyme [3] [5].

The structure-activity relationships reveal that specific substitution patterns significantly influence enzymatic inhibition. The presence of 4-styryl groups on the pyrazole moiety and chloro substitutions have been identified as key determinants for enhanced anti-inflammatory activity [1]. Furthermore, the methoxy substituent at the 2-position of the benzonitrile ring contributes to the overall binding affinity and selectivity profile of these compounds.

An alternative mechanism involves the downregulation of cyclooxygenase-2 expression rather than direct enzymatic inhibition. This approach offers potential advantages in terms of reduced side effects associated with complete enzyme blockade [1]. Additionally, some pyrazole derivatives exhibit dual-acting properties, simultaneously inhibiting COX-2 activity and suppressing oxidative burst in human leukocytes, providing a comprehensive anti-inflammatory response [1].

CompoundTarget EnzymeIC50 (μM)Selectivity IndexMechanism
Compound 8aCyclooxygenase-2 (COX-2)0.059Not specifiedDirect enzyme inhibition [4]
Compound 8bCyclooxygenase-2 (COX-2)0.070211Direct enzyme inhibition [4]
Compound 8eCyclooxygenase-2 (COX-2)0.079Not specifiedDirect enzyme inhibition [4]
Compound 22Cyclooxygenase-2 (COX-2)0.7419Direct enzyme inhibition [3]
Compound 29Cyclooxygenase-2 (COX-2)0.8216Direct enzyme inhibition [3]
Pyrazole 8Cyclooxygenase-2 (COX-2)Not specifiedNot specifiedCOX-2 expression downregulation [1]
Pyrazole-1,2,3-triazole 18Cyclooxygenase-2 (COX-2)Not specifiedNot specifiedDual COX-2 inhibition and oxidative burst suppression [1]
Pyrazole 26Cyclooxygenase-1 (COX-1)Not specifiedSelective COX-1Selective COX-1 inhibition [1]

The prostaglandin E2 reduction mechanism represents another critical pathway for anti-inflammatory activity. Pyrazole derivatives effectively suppress prostaglandin E2 levels through multiple approaches, including direct COX enzyme inhibition and transcriptional regulation of COX-2 expression [1]. This multifaceted approach provides enhanced therapeutic efficacy while potentially minimizing adverse effects associated with traditional non-selective cyclooxygenase inhibitors.

Kinetic studies reveal that pyrazole derivatives primarily exhibit competitive inhibition patterns against their target enzymes. The binding affinity correlates strongly with structural modifications, particularly the presence of electron-donating groups that enhance interaction with the enzyme active site [2] [3]. The morpholin-4-yl phenethyl derivatives demonstrate particularly potent COX-2 inhibitory activity, with selectivity indices comparable to or exceeding those of established pharmaceutical agents such as celecoxib [3].

Receptor Binding Affinity Analyses for Neurological Targets

The neurological applications of 2-Methoxy-6-(pyrazol-1-yl)-benzonitrile derivatives encompass a diverse range of receptor targets critical for neurological function and pathology. The most significant targets include acetylcholinesterase, monoamine oxidases, muscarinic acetylcholine receptors, and sigma receptors, each playing distinct roles in neurological disorders [6] [7] [8].

Acetylcholinesterase inhibition represents a primary therapeutic target for Alzheimer's disease management. Pyrazole derivatives demonstrate exceptional potency against this enzyme, with some compounds achieving IC50 values as low as 6.36 nM [6]. The structure-activity relationships indicate that 2,5-difluoro substituents in the phenyl ring provide superior inhibitory activity compared to 3,5-difluoro arrangements. The positional arrangement of fluorine atoms significantly influences binding affinity, with the 2-position substitution yielding enhanced acetylcholinesterase inhibition compared to the 3-position [6].

Monoamine oxidase targeting represents another crucial neurological application. Pyrazole derivatives exhibit selective inhibition of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) isoforms [6]. The MAO-B inhibitors demonstrate particular relevance for Parkinson's disease treatment, with compounds achieving Ki values in the micromolar range. The most potent MAO-B inhibitor exhibits competitive and reversible inhibition with a Ki value of 0.60 μM [6]. Conversely, MAO-A selective inhibitors show promise for psychiatric disorder treatment, with the most selective compound demonstrating a Ki value of 0.13 ± 0.007 μM [6].

Muscarinic acetylcholine receptor modulation presents opportunities for treating schizophrenia and dementia with Lewy bodies. Pyrazol-4-yl-pyridine derivatives function as positive allosteric modulators of the muscarinic acetylcholine receptor 4 (M4), with binding affinity values ranging from 6.3 to 6.5 pKB units [7]. These compounds demonstrate the ability to increase acetylcholine affinity for the orthosteric site by 25-50 fold, indicating significant functional modulation potential [7].

Sigma-1 receptor antagonism provides therapeutic benefits for neuropathic pain management. Pyrazole derivatives exhibit antagonist activity at the sigma-1 receptor, as confirmed through phenytoin functional assays [8]. The sigma-1 receptor antagonist profile shows potential for treating various forms of neuropathic pain, offering an alternative mechanism to traditional analgesic approaches [8].

CompoundTarget ReceptorBinding Affinity (IC50/Ki)Binding TypeNeurological Application
Compound 12Muscarinic acetylcholine receptor 4 (M4)Not specifiedUnknownSchizophrenia and dementia [7]
Compound A01Acetylcholinesterase (AChE)6.36 nM (IC50)Competitive inhibitionAlzheimer's disease [6]
Compound A02Monoamine oxidase B (MAO-B)Not specifiedNon-competitiveParkinson's disease [6]
Compound P09Monoamine oxidase B (MAO-B)Not specifiedBinding affinityParkinson's disease [6]
Compound P10Monoamine oxidase B (MAO-B)0.60 μM (Ki)Competitive inhibitionParkinson's disease [6]
Compound D01Monoamine oxidase A (MAO-A)0.13 ± 0.007 μM (Ki)Selective inhibitionPsychiatric disorders [6]
Compound 9dSigma-1 receptor (S1R)Not specifiedAntagonistNeuropathic pain [8]
Pyrazol-4-yl-pyridine derivativesMuscarinic acetylcholine receptor 4 (M4)6.3-6.5 (pKB values)Positive allosteric modulationSchizophrenia and dementia [7]

The binding cooperativity with endogenous ligands represents a critical factor in therapeutic efficacy. Positive allosteric modulators demonstrate log α values ranging from 1.38 to 1.74, indicating substantial enhancement of natural ligand binding [7]. This cooperative binding mechanism provides therapeutic advantages by preserving physiological signaling patterns while enhancing receptor sensitivity.

Molecular docking studies reveal specific interaction patterns within receptor binding sites. The pyrazole derivatives form multiple types of interactions including hydrogen bonds, π-π stacking, and π-cation interactions with target receptors [6]. The binding scores range from -6.948 to -9.665 kcal/mol, indicating strong binding affinity and favorable thermodynamic interactions [6].

The selectivity profiles of these compounds demonstrate preferential binding to specific receptor subtypes. For monoamine oxidase inhibitors, the selectivity between MAO-A and MAO-B varies significantly based on structural modifications. The most selective MAO-A inhibitor shows over 100-fold selectivity compared to MAO-B, while certain MAO-B inhibitors demonstrate comparable selectivity in the opposite direction [6].

Protein-Ligand Interaction Mapping for Anticancer Applications

The anticancer applications of 2-Methoxy-6-(pyrazol-1-yl)-benzonitrile derivatives involve comprehensive protein-ligand interaction mapping across multiple therapeutic targets. The primary targets include tubulin, cyclin-dependent kinases, vascular endothelial growth factor receptors, and various oncogenic signaling proteins [9] [10] [11].

Tubulin polymerization inhibition represents a fundamental mechanism for anticancer activity. Pyrazole derivatives bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase [10]. The most potent tubulin inhibitor demonstrates an IC50 value of 1.3 μM against MCF7 breast cancer cells, with minimal cytotoxicity toward non-cancerous cell lines [10]. The binding interaction alters tubulin secondary structure, preventing proper microtubule formation and triggering apoptotic cell death pathways [10].

Cyclin-dependent kinase 2 (CDK2) inhibition provides another crucial anticancer mechanism. Pyrazole derivatives target the ATP binding site of CDK2, with some compounds achieving IC50 values around 8.0 μM [12]. The CDK2 inhibition results in cell cycle arrest in the G0/G1 phase, accompanied by increased levels of reactive oxygen species and mitochondrial membrane potential disruption [12]. The structure-activity relationships indicate that specific substitution patterns enhance CDK2 binding affinity and selectivity.

Vascular endothelial growth factor receptor-2 (VEGFR-2) targeting represents a significant advancement in anti-angiogenic therapy. Pyrazole derivatives demonstrate ATP-competitive inhibition of VEGFR-2 with IC50 values as low as 828.23 nM [10]. The 78% inhibition of VEGFR-2 activity positions these compounds as promising anti-breast cancer candidates with potent anti-angiogenic properties [10].

Proviral integration site for Moloney murine leukemia virus-1 (PIM-1) kinase inhibition offers opportunities for treating various cancers. Pyrazole derivatives exhibit IC50 values ranging from 1.51 μM to 7.68 μM against different cancer cell lines [11]. The hydrophobic binding pocket interactions are crucial for PIM-1 inhibitory activity, with compounds containing high hydrophobic character demonstrating optimal binding affinity [11].

CompoundTarget ProteinIC50 ValueBinding SiteInteraction TypeCancer Type
Compound 1Tubulin1.3 μM (MCF7)Colchicine binding siteCompetitive inhibitionBreast, melanoma, cervical [10]
Compound 2TubulinNot specifiedColchicine binding siteCompetitive inhibitionMultiple cancer types [10]
Compound 185Cyclin-dependent kinase 2 (CDK2)8.0 μMATP binding siteDirect bindingBreast cancer [12]
Compound 46PIM-11.51 μM (HCT116)Hydrophobic binding pocketHydrophobic interactionsColorectal cancer [11]
Compound 47PIM-17.68 μM (MCF7)Hydrophobic binding pocketHydrophobic interactionsBreast cancer [11]
Compound 27VEGFR-2828.23 nMATP binding siteATP-competitiveBreast cancer [10]
Compound 72RalANot specifiedActive siteROS accumulation triggerPancreatic cancer [13]
Compound 8lAlpha-glucosidase13.66 ± 0.009 μMActive siteCompetitive inhibitionMetabolic disorders [14]

The Ras-related protein A (RalA) inhibition provides a novel therapeutic approach for pancreatic cancer treatment. Pyrazole derivatives suppress RalA activity by inducing reactive oxygen species accumulation and triggering mitochondrial apoptosis pathways [13]. This mechanism represents a departure from traditional kinase inhibition approaches, focusing instead on disrupting cellular redox balance and mitochondrial function [13].

Molecular docking studies reveal specific binding modes within protein active sites. The pyrazole derivatives form multiple non-covalent interactions including hydrogen bonds, hydrophobic contacts, and van der Waals forces [9] [10]. The binding energies range from -6.90 to -9.405 kcal/mol, indicating strong protein-ligand affinity and favorable binding thermodynamics [9] [15].

Caspase-3 activation represents a critical downstream effect of pyrazole derivative treatment. The compounds induce apoptosis through caspase-3 activation, mitochondrial membrane damage, and upregulation of pro-apoptotic proteins such as BAX and p53 [9]. The molecular docking studies with caspase-3 demonstrate favorable binding interactions that correlate with observed apoptotic activity [9].

The selectivity profiles of anticancer pyrazole derivatives demonstrate preferential targeting of cancer cells over normal cells. The most selective compounds achieve selectivity indices exceeding 15, indicating minimal toxicity toward non-cancerous cell lines while maintaining potent anticancer activity [9]. This selectivity is attributed to differences in protein expression levels and metabolic pathways between cancer and normal cells.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

199.074561919 g/mol

Monoisotopic Mass

199.074561919 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

Explore Compound Types